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molecular formula C9H7ClN2S B3292106 3-Chloro-5-(thiazol-5-yl)aniline CAS No. 876343-46-3

3-Chloro-5-(thiazol-5-yl)aniline

Cat. No. B3292106
M. Wt: 210.68 g/mol
InChI Key: DRJWBCOWDLCORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465726B2

Procedure details

To a solution of 5-(3-chloro-5-nitrophenyl)thiazole (0.120 g, 0.499 mmol) inethanol (5 mL) was added tin dichloride (0.9555 g, 4.986 mmol). The mixture was stirred at 90° C. for 1.5 h. After cooling to rt, sat. NaHCO3 (aq) was added dropwise to adjust the pH to 9-10. The resulting suspension was filtered through a Celite pad. The filtrate was concentrated to dryness in vacuo to afford the title compound, which was used directly in the next step without purification. 1H-NMR (CD3OD, 400 MHz): δ=6.67 (t, J=2.0 Hz, 1H), 6.85 (t, J=1.6 Hz, 1H), 6.88 (t, J=1.6 Hz, 1H), 8.10 (s, 1H), 8.94 (s, 1H). MS (ES+): m/z 211.10 (MH+, 35Cl), 213.12 (MH+, 37Cl). HPLC: tR=2.92 min (ZQ2000, polar—5 min).
Name
5-(3-chloro-5-nitrophenyl)thiazole
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.9555 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]2[S:15][CH:14]=[N:13][CH:12]=2)[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.[Sn](Cl)Cl.C([O-])(O)=O.[Na+]>>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([C:11]2[S:15][CH:14]=[N:13][CH:12]=2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
5-(3-chloro-5-nitrophenyl)thiazole
Quantity
0.12 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)[N+](=O)[O-])C1=CN=CS1
Name
Quantity
0.9555 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C1=CN=CS1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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